molecular formula C17H15ClN4S B4735321 4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 676579-34-3

4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B4735321
CAS No.: 676579-34-3
M. Wt: 342.8 g/mol
InChI Key: FJFPDJZLJSOELU-UHFFFAOYSA-N
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Description

4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the chlorophenyl and pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like DMF or DMSO, elevated temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted phenyl derivatives.

Scientific Research Applications

4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the compound’s ability to form coordination complexes with metal ions can modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1,2,4-triazole: Lacks the pyridine ring and the 2-methylallylthio group.

    4-(4-Chlorophenyl)-5-methyl-1,2,4-triazole: Contains a methyl group instead of the 2-methylallylthio group.

    4-(4-Chlorophenyl)-5-phenyl-1,2,4-triazole: Contains a phenyl group instead of the pyridine ring.

Uniqueness

4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of both the pyridine ring and the 2-methylallylthio group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry.

Biological Activity

The compound 4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, anticancer properties, and its mechanism of action.

Chemical Structure

The molecular formula of the compound is C17H15ClN4SC_{17}H_{15}ClN_4S with a molecular weight of approximately 342.8 g/mol. The structure consists of a pyridine ring and a triazole moiety with various substituents that contribute to its biological properties.

Biological Activities

  • Antimicrobial Activity
    • 1,2,4-triazole derivatives have shown significant antimicrobial properties. For instance, compounds within this class exhibit activity against various pathogens including bacteria and fungi. The presence of the chlorophenyl group enhances the antimicrobial efficacy by increasing lipophilicity and binding affinity to microbial targets .
    • Minimum Inhibitory Concentration (MIC) values for related triazole compounds suggest that they can outperform standard antibiotics such as vancomycin and ciprofloxacin against resistant strains like MRSA .
  • Antifungal Properties
    • Triazole compounds are widely recognized for their antifungal activities. They work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism disrupts cell integrity and leads to cell death .
    • A study indicated that certain triazole derivatives exhibited potent antifungal activity against Candida species with MIC values comparable to established antifungal agents .
  • Anticancer Potential
    • Recent research has highlighted the anticancer properties of triazole derivatives. They have been shown to induce apoptosis in cancer cells through various pathways including inhibition of cell proliferation and modulation of apoptosis-related proteins .
    • Specific derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, making them promising candidates for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety can inhibit enzymes by binding to their active sites, disrupting their normal function which is critical for microbial survival and proliferation.
  • Metal Coordination : The compound may form coordination complexes with metal ions, influencing various biochemical processes that are vital for cellular function .

Case Studies and Research Findings

A series of studies have investigated the biological activity of similar triazole compounds:

StudyActivityFindings
Barbuceanu et al.AntimicrobialSynthesized mercapto-1,2,4-triazoles that showed MIC values comparable to ceftriaxone against S. aureus and C. albicans .
Mermer et al.AntibacterialQuinolone-triazole hybrids displayed high antibacterial activity against E. coli and Pseudomonas aeruginosa .
PMC ReviewGeneral PharmacologySummarized diverse pharmacological profiles including antifungal, antibacterial, anticancer activities .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4S/c1-12(2)11-23-17-21-20-16(13-7-9-19-10-8-13)22(17)15-5-3-14(18)4-6-15/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFPDJZLJSOELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676579-34-3
Record name 4-(4-(4-CL-PH)-5-((2-METHYL-2-PROPENYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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